1-Chloro-1-(4-(chloromethyl)-3-(methylthio)phenyl)propan-2-one

Description

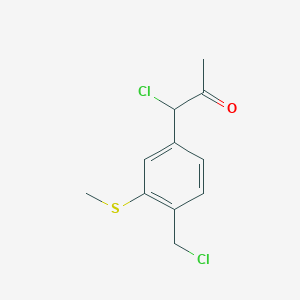

1-Chloro-1-(4-(chloromethyl)-3-(methylthio)phenyl)propan-2-one is a halogenated aromatic ketone with the molecular formula C₁₁H₁₂Cl₂OS and a molecular weight of 263.18 g/mol. The compound features a propan-2-one backbone substituted with a chloro group at position 1 and a phenyl ring bearing chloromethyl (at position 4) and methylthio (at position 3) groups. These substituents contribute to its reactivity, particularly in nucleophilic substitution reactions, and enhance its utility in drug synthesis.

Properties

Molecular Formula |

C11H12Cl2OS |

|---|---|

Molecular Weight |

263.2 g/mol |

IUPAC Name |

1-chloro-1-[4-(chloromethyl)-3-methylsulfanylphenyl]propan-2-one |

InChI |

InChI=1S/C11H12Cl2OS/c1-7(14)11(13)8-3-4-9(6-12)10(5-8)15-2/h3-5,11H,6H2,1-2H3 |

InChI Key |

BKSDPCFKUSMOKL-UHFFFAOYSA-N |

Canonical SMILES |

CC(=O)C(C1=CC(=C(C=C1)CCl)SC)Cl |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-Chloro-1-(4-(chloromethyl)-3-(methylthio)phenyl)propan-2-one typically involves multiple steps. One common method includes the chlorination of a precursor compound, followed by the introduction of the methylthio group. The reaction conditions often require the use of specific reagents and catalysts to achieve the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactions with optimized conditions to ensure high yield and purity. The process may include steps such as distillation, crystallization, and purification to obtain the final product.

Chemical Reactions Analysis

Types of Reactions

1-Chloro-1-(4-(chloromethyl)-3-(methylthio)phenyl)propan-2-one can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form different products, depending on the oxidizing agent used.

Reduction: Reduction reactions can lead to the removal of chlorine atoms or the conversion of the ketone group to an alcohol.

Substitution: The chloromethyl and chlorine groups can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.

Substitution: Nucleophiles like sodium methoxide (NaOCH₃) or potassium cyanide (KCN) can be employed for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or aldehydes, while reduction can produce alcohols or alkanes.

Scientific Research Applications

1-Chloro-1-(4-(chloromethyl)-3-(methylthio)phenyl)propan-2-one has several scientific research applications:

Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

Biology: The compound may be studied for its potential biological activity and interactions with various biomolecules.

Medicine: Research may explore its potential as a pharmaceutical intermediate or its effects on biological systems.

Industry: It can be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-Chloro-1-(4-(chloromethyl)-3-(methylthio)phenyl)propan-2-one involves its interaction with molecular targets and pathways. The compound may act by binding to specific enzymes or receptors, leading to changes in cellular processes. The exact pathways and targets depend on the context of its use and the specific biological system being studied.

Comparison with Similar Compounds

Table 1: Key Properties of 1-Chloro-1-(4-(chloromethyl)-3-(methylthio)phenyl)propan-2-one and Analogs

Note: The target compound's positional isomer, 1-Chloro-1-(3-(chloromethyl)-2-(methylthio)phenyl)propan-2-one (CAS: 1806416-07-8), is used here for comparison due to structural similarity .

Substituent Effects on Reactivity and Stability

Chloromethyl vs. Hydroxyl/Methoxy Groups :

- The chloromethyl group in the target compound enhances electrophilicity, making it reactive toward nucleophilic substitution (e.g., in API synthesis) . In contrast, 4-hydroxyphenyl () or 4-methoxyphenyl () substituents stabilize the aromatic ring via electron-donating effects, reducing reactivity but improving solubility .

Methylthio vs. Other Sulfur-Containing Groups: The methylthio (-SMe) group increases lipophilicity, which may enhance membrane permeability in drug intermediates .

Chloro vs. Nitro/Amino Groups: The chloro group is a moderate electron-withdrawing substituent, directing further electrophilic substitution to specific ring positions. Compounds with nitro () or amino () groups exhibit distinct reactivity profiles (e.g., nitro groups are strong electron-withdrawing, while amino groups are electron-donating) .

Biological Activity

1-Chloro-1-(4-(chloromethyl)-3-(methylthio)phenyl)propan-2-one is a synthetic organic compound that has garnered attention in the fields of medicinal chemistry and agrochemicals due to its unique chemical structure and potential biological activities. This article delves into the biological properties of this compound, exploring its antimicrobial, anticancer, and other relevant activities through various studies and case analyses.

Chemical Structure and Properties

- Molecular Formula : C11H12Cl2OS

- Molecular Weight : 263.18 g/mol

- CAS Number : 1804274-43-8

This compound features a chloro group, a methylthio group, and a propanone moiety attached to a phenyl ring, which contributes to its reactivity and versatility in synthetic chemistry.

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity. Preliminary investigations have shown its effectiveness against various bacterial strains. For instance, studies have reported moderate to good antibacterial activity compared to standard drugs . The mechanisms underlying this activity may involve interference with bacterial cell wall synthesis or disruption of metabolic pathways.

Anticancer Activity

The compound has also been investigated for its anticancer potential. In vitro studies have demonstrated cytotoxic effects against several cancer cell lines, including MCF-7 (breast cancer) and HepG2 (liver cancer) cells. The compound's mechanism of action is believed to involve the induction of apoptosis through the activation of specific signaling pathways .

Data Table: Biological Activities

| Activity Type | Target Organisms/Cell Lines | Observed Effects | Reference |

|---|---|---|---|

| Antimicrobial | Various Bacterial Strains | Moderate to good antibacterial activity | |

| Anticancer | MCF-7, HepG2 | Induction of apoptosis |

Case Study 1: Antimicrobial Efficacy

A study conducted by Saad et al. evaluated the antibacterial effects of several chlorinated derivatives, including this compound. The results indicated that this compound exhibited substantial activity against Gram-positive bacteria, making it a candidate for further development as an antibacterial agent .

Case Study 2: Cytotoxicity in Cancer Research

In another research effort, Shamroukh et al. explored the cytotoxic effects of this compound on human cancer cell lines. The findings revealed that the compound significantly inhibited cell proliferation and induced apoptosis in MCF-7 cells at specific concentrations, suggesting its potential as a chemotherapeutic agent.

The synthesis of this compound typically involves chlorination processes using reagents such as thionyl chloride or phosphorus pentachloride under controlled conditions. The detailed mechanism of action for its biological activities remains an area for further research but may involve interactions with specific enzymes or receptors that modulate biochemical pathways related to cell signaling and metabolism .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.